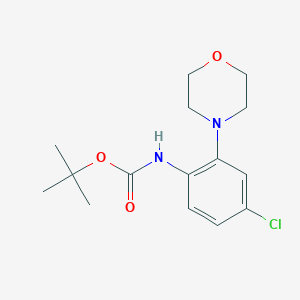
4-chloro-N-(thiophen-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10ClNS and a molecular weight of 223.72 g/mol It is characterized by the presence of a chloro group attached to a phenyl ring, which is further connected to a thiophene ring via a methylene bridge
準備方法
The synthesis of 4-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with thiophene-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the formation of the desired product under mild conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
化学反応の分析
4-chloro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced derivatives.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . Similarly, its anticancer properties may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
4-chloro-N-(thiophen-2-ylmethyl)aniline can be compared with other similar compounds, such as:
4-chloro-N-(thiophen-2-ylmethyl)-2-(trifluoromethyl)aniline: This compound has a trifluoromethyl group in place of the hydrogen atom on the phenyl ring, which can significantly alter its chemical and biological properties.
4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline: The presence of a methyl group on the phenyl ring can affect the compound’s reactivity and its interactions with biological targets.
特性
IUPAC Name |
4-chloro-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBLAMQSELKZSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B499045.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499046.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B499047.png)

![2-[1-(4-Methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B499051.png)
![2-(2-methoxyphenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499054.png)
![3,4,5-trimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499057.png)
![2-bromo-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499058.png)
![2-(2-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B499059.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B499063.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-ethoxybenzamide](/img/structure/B499064.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B499066.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B499067.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B499068.png)
